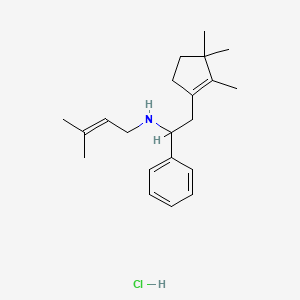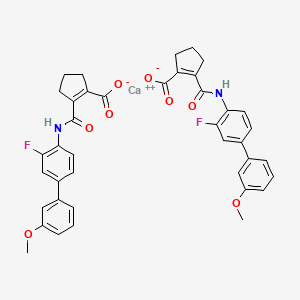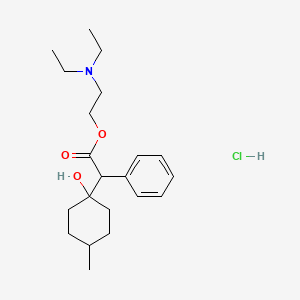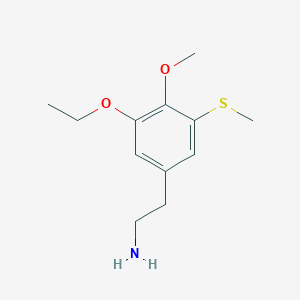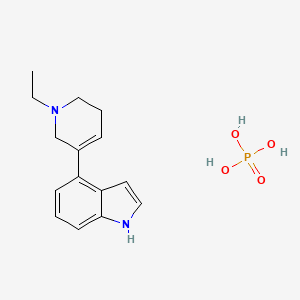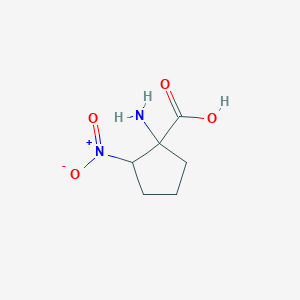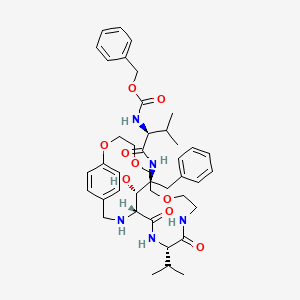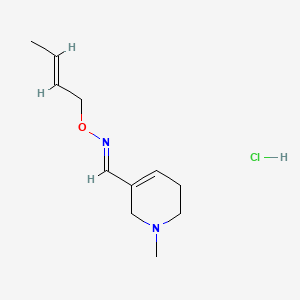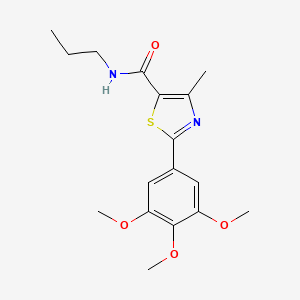
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Métodos De Preparación
The synthesis of 5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- involves several key steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form the thiazole ring.
Coupling Reaction: The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction with the thiazole intermediate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents: Common reagents include acids, bases, and various organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- can be compared with other thiazole derivatives:
Propiedades
Número CAS |
82875-37-4 |
|---|---|
Fórmula molecular |
C17H22N2O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N2O4S/c1-6-7-18-16(20)15-10(2)19-17(24-15)11-8-12(21-3)14(23-5)13(9-11)22-4/h8-9H,6-7H2,1-5H3,(H,18,20) |
Clave InChI |
QCDDOTXBQFZCPU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


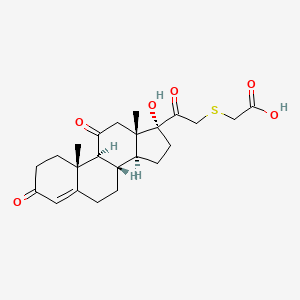
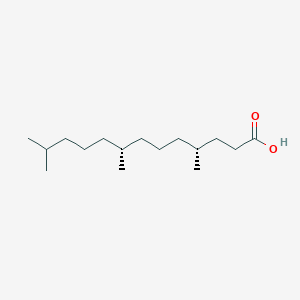
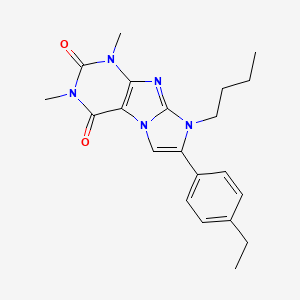
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
